N-methyl-L-leucine benzhydryl ester
Description
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
benzhydryl (2S)-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C20H25NO2/c1-15(2)14-18(21-3)20(22)23-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3/t18-/m0/s1 |
InChI Key |
GKTRRNWREYWJAX-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Canonical SMILES |
CC(C)CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Protection and Alkylation
The N-methylation of L-leucine is often complicated by competing reactions at the carboxyl group. To mitigate this, sulfonamide protection—particularly using o-nitrobenzenesulfonyl (o-NBS) or tosyl groups—enables selective alkylation. Albanese et al. demonstrated that treating L-leucine with o-NBS chloride forms a stable sulfonamide intermediate, which undergoes methylation with methyl iodide in the presence of potassium carbonate and triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst. This method achieves N-methylation yields of 86–91% while preserving the L-configuration.
Deprotection of the sulfonamide group is critical to recovering the free amine. Thiophenol in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) selectively cleaves the o-NBS group without affecting the methyl ester or carboxylate. Alternative protocols using HBr in acetic acid, however, risk epimerization at the α-carbon, necessitating careful control of reaction conditions.
Direct Alkylation via Silver Oxide-Mediated Reactions
Benoiton and McDermott pioneered a direct approach using silver oxide (Ag₂O) and methyl iodide in dimethylformamide (DMF). This method bypasses protection-deprotection sequences by leveraging the weak basicity of Ag₂O, which minimizes over-alkylation. N-Methyl-L-leucine is isolated in 75–93% yield after saponification of the intermediate methyl ester. Comparative studies indicate that this route exhibits lower epimerization rates (<5%) compared to sulfonamide-based methods, making it preferable for large-scale synthesis.
Esterification with Benzhydryl Alcohol: Coupling Reagents and Activation Techniques
Carbodiimide-Mediated Esterification
The esterification of N-methyl-L-leucine with benzhydryl alcohol typically employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Activation of the carboxylic acid as a reactive intermediate (e.g., acyloxyphosphonium) facilitates nucleophilic attack by benzhydryl alcohol. Wisniewski and Kolodziejczyk optimized this protocol for sterically hindered alcohols, reporting yields of 78–85% for benzhydryl esters. Racemization is suppressed by maintaining temperatures below 0°C and using hydroxybenzotriazole (HOBt) as an additive.
Acyl Chloride Route
Alternative activation via acyl chloride formation—using thionyl chloride (SOCl₂) or oxalyl chloride—enables rapid esterification. For example, treating N-methyl-L-leucine with SOCl₂ in dichloromethane generates the acyl chloride, which reacts with benzhydryl alcohol in the presence of pyridine to yield the target ester. While this method achieves high conversion rates (90–95%), it requires rigorous exclusion of moisture to prevent hydrolysis.
Integrated Synthetic Pathways: Comparative Efficiency and Scalability
Sequential N-Methylation and Esterification
Combining sulfonamide protection with DCC-mediated esterification provides a modular route. L-Leucine is first converted to N-methyl-L-leucine via o-NBS protection and methylation, followed by deprotection and esterification with benzhydryl alcohol. This sequence affords overall yields of 65–72%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.
One-Pot Alkylation-Esterification
Recent advances explore one-pot methodologies to streamline synthesis. For instance, using methyl triflate as both alkylating agent and carboxyl activator allows concurrent N-methylation and esterification in acetonitrile. While promising (yields: 70–75%), this approach demands precise stoichiometry to avoid diastereomer formation.
Analytical Validation and Stereochemical Integrity
Characterization by NMR and Mass Spectrometry
¹H NMR analysis of N-methyl-L-leucine benzhydryl ester reveals distinct signals for the benzhydryl protons (δ 7.2–7.4 ppm, multiplet) and N-methyl group (δ 2.8 ppm, singlet). High-resolution mass spectrometry (HRMS) corroborates molecular ion peaks at m/z 353.2112 [M+H]⁺.
Chiral Purity Assessment
Chiral stationary-phase HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers, with retention times of 12.3 min (L-form) and 14.1 min (D-form). Epimerization during esterification is limited to <3% under optimized conditions.
Industrial and Therapeutic Applications
This compound serves as a key intermediate in peptide therapeutics, particularly for enhancing metabolic stability and membrane permeability. Its utility in solid-phase peptide synthesis (SPPS) is underscored by compatibility with Fmoc/t-Bu strategies, enabling incorporation into complex architectures like cyclic depsipeptides.
Chemical Reactions Analysis
Types of Reactions
N-methyl-L-leucine benzhydryl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The benzhydryl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.
Scientific Research Applications
N-methyl-L-leucine benzhydryl ester is a modified amino acid derivative with potential applications in pharmaceuticals and biochemistry. It is derived from leucine, with modifications at the nitrogen atom (methylation) and esterification with benzhydryl.
Pharmaceutical Development
N-Methyl-L-leucine hydrochloride, related to this compound, is a building block in synthesizing pharmaceuticals, especially those targeting neurological disorders, to enhance drug efficacy . this compound's unique structure may contribute to its efficacy in modulating biological processes.
Peptide Synthesis
N-Methyl-L-leucine hydrochloride is utilized in producing peptides, creating stable and effective therapeutic agents with improved bioavailability .
Biochemical Research
Researchers use N-Methyl-L-leucine hydrochloride to study protein interactions and enzyme functions, enhancing the understanding of metabolic pathways . Interaction studies involving this compound focus on its binding properties with proteins and enzymes. These studies help show how amino acid modifications affect their interaction with biological targets, potentially leading to more effective drugs.
Other Applications
N-Methyl-L-leucine hydrochloride can be a flavor enhancer or additive in the food industry, providing a unique taste profile while being safe for consumption . It is also explored in cosmetic applications for its potential benefits in skin care products, offering moisturizing properties and enhancing product stability .
Structural and Binding Studies
Research focuses on its binding properties with proteins and enzymes. For instance, studies on similar compounds have shown that structural variations can significantly influence binding affinity and specificity.
Metabolic Pathways
Amino acid derivatives like N-methyl-L-leucine can influence metabolic pathways and act as precursors for bioactive compounds. They have been studied for their roles in enhancing physical performance, influencing hormone secretion, and serving as ergogenic aids during exercise.
This compound stands out due to its specific combination of methylation and esterification, potentially enhancing its solubility and bioactivity compared to other derivatives.
Table of this compound and related compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Fmoc-N-methyl-L-leucine | Protected amino acid derivative | Used widely in peptide synthesis |
| n-Benzyl-L-leucine methyl ester | Methylated derivative | Exhibits different solubility properties |
| L-tert-Leucine | Branched-chain amino acid | Known for its role in pharmaceutical research |
| N-Methyl-DL-leucine | Methylated form of DL-leucine | Used in various biochemical applications |
Mechanism of Action
The mechanism of action of N-methyl-L-leucine benzhydryl ester involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The methylation of the amino group can affect the peptide’s stability, folding, and interactions with other molecules . The benzhydryl ester group can be selectively removed under mild conditions, allowing for further modifications.
Comparison with Similar Compounds
N-Boc-Proline-N-Me-D-Leucine Benzyl Ester
- Ester Group : Benzyl (less bulky than benzhydryl).
- Key Features : Incorporates a Boc-protected proline and D-leucine residue.
- Reactivity : The benzyl group offers moderate steric hindrance, enabling efficient coupling in Tamandarin B analog synthesis .
- Applications: Used in cyclic peptide synthesis but requires hydrogenolysis for deprotection, unlike benzhydryl esters, which may need acidic conditions .
N'-Methyl-N'-Hydroxycarbamoyl-L-Leucine Benzhydrylamide
- Ester/Amide Group : Benzhydrylamide (amide linkage instead of ester).
- Key Features : Contains a hydroxamic acid moiety (N-hydroxycarbamoyl), enabling metal chelation.
- Reactivity : The amide group reduces susceptibility to hydrolysis compared to esters, making it suitable for hydroxamate-based enzyme inhibitors .
C20 (α-Diazo Benzhydryl Ester)
Phase-Transfer Catalysis with Benzhydryl Ester 19
- Ester Group : Benzhydryl.
- Key Features: Enables enantioselective alkylation with >90% stereoselectivity, critical for synthesizing orthogonally protected amino acids .
- Applications : Used in the stereoselective synthesis of marine peptide renieramide, highlighting its utility in complex peptide architectures .
Data Table: Comparative Properties
†Derived from analogous benzhydryl ester systems in catalytic reactions .
Research Findings and Mechanistic Insights
- Steric and Electronic Effects : Benzhydryl esters exhibit superior enantioselectivity in reactions with electron-deficient aryl groups due to their ability to stabilize sulfonium ylide intermediates via steric shielding .
- Synthetic Utility : The benzhydryl group’s bulkiness reduces racemization during peptide coupling, a limitation observed in smaller esters like benzyl .
- Biological Relevance: N-Methyl-L-leucine derivatives, including benzhydryl esters, are precursors in natural product biosynthesis, such as bassianolide, a cyclic depsipeptide with insecticidal properties .
Q & A
Q. What are the limitations of benzhydryl esters in solid-phase peptide synthesis (SPPS), and how are they addressed?
- Limitations & Solutions : The ester’s sensitivity to nucleophilic attack limits its use in prolonged SPPS. Strategies include incorporating silyl esters for temporary protection or using orthogonally cleavable linkers (e.g., photolabile groups) to preserve integrity .
Applications in Complex Syntheses
Q. How was this compound utilized in the stereoselective synthesis of renieramide?
- Case Study : The marine peptide renieramide was synthesized via two asymmetric alkylations: the first used a benzhydryl ester with a phase-transfer catalyst (18) for high enantioselectivity, while the second employed a tert-butyl ester. This orthogonal protection enabled sequential assembly of the peptide backbone .
Q. Can benzhydryl esters be integrated into fluoro-4 probes for calcium imaging, and what advantages do they offer?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
